2-amino-N-propylacetamide

Vue d'ensemble

Description

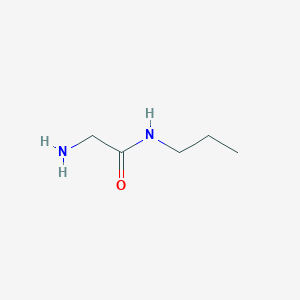

“2-amino-N-propylacetamide” is a chemical compound with the molecular formula C5H12N2O . It has a molecular weight of 116.16 . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “2-amino-N-propylacetamide” is 1S/C5H12N2O/c1-2-3-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8) . This indicates that the molecule consists of a propyl group (C3H7) attached to an acetamide group (CH3CONH2) via an amino group (NH2).

Physical And Chemical Properties Analysis

“2-amino-N-propylacetamide” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Applications De Recherche Scientifique

2-Amino-N-propylacetamide is a compound with potential relevance in various scientific research fields, particularly in the study of bioactive molecules and their synthesis pathways. While direct studies on 2-amino-N-propylacetamide specifically are limited, insights can be drawn from research on related biochemical processes and compounds that share functional groups or structural similarities. This summary focuses on the broader applications of such compounds in scientific research, excluding aspects related to drug dosage, use, and side effects as requested.

Relevance in Neurotransmitter Synthesis Studies

Research on group II pyridoxal 5'-phosphate-dependent enzymes, which include decarboxylases responsible for the synthesis of critical neurotransmitters like dopamine and serotonin, underscores the importance of understanding the structural and functional properties of compounds involved in these pathways. Studies highlight the evolutionary, biochemical, and pharmacological significance of these enzymes, revealing insights into substrate specificity and catalytic competence. This research is foundational for understanding the role of similar compounds in pathological states ranging from autoimmune diseases to neurological disorders (Paiardini et al., 2017).

Biogenic Amines and Their Significance

The study of biogenic amines in fish highlights the importance of understanding the formation and role of non-volatile amines, like 2-amino-N-propylacetamide, in biological systems. These compounds are significant for safety and quality determination in food science and could provide a framework for investigating the metabolic pathways and biological effects of similar amines in other contexts (Bulushi et al., 2009).

Glutamatergic Transmission in Addiction and Neurological Disorders

Research on the role of glutamatergic substrates in addiction and alcoholism offers insights into how compounds affecting glutamate neurotransmission can influence drug-seeking behavior and the potential for therapeutic intervention. This research may inform studies on related compounds, including 2-amino-N-propylacetamide, regarding their impact on glutamatergic systems (Gass & Olive, 2008).

Applications in Anesthesia and Pain Therapy

Ketamine, a compound with structural similarities to 2-amino-N-propylacetamide, serves as a model for understanding the pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. Insights from ketamine research may provide valuable information for the development and application of related compounds in clinical settings (Peltoniemi et al., 2016).

Safety and Hazards

The safety information available indicates that “2-amino-N-propylacetamide” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Mode of Action

A related compound, 2-amino-n-(2-aminophenyl)thiazole-5-carboxamide, has been shown to inhibit both bcr-abl and histone deacetylase (hdac) activities . This suggests that 2-amino-N-propylacetamide might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

The biochemical pathways affected by 2-amino-N-propylacetamide are currently unknown. If it does indeed inhibit bcr-abl and hdac activities like its related compound, it could potentially affect various cellular processes, including cell proliferation and apoptosis .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it does inhibit bcr-abl and hdac activities, it could potentially have antiproliferative effects against certain cancer cell lines .

Action Environment

It is known that many drugs can be affected by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

2-amino-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLEQIJNGFKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406981 | |

| Record name | 2-amino-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-propylacetamide | |

CAS RN |

62029-81-6 | |

| Record name | 2-Amino-N-propylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62029-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

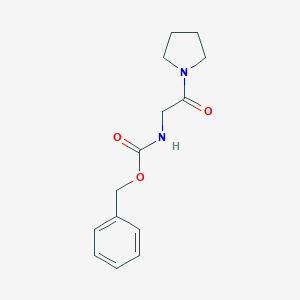

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)